N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-14(26)22-16-8-5-9-17(10-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-6-3-2-4-7-15/h2-10,12H,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNXGIJWQROFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound differs from 4k by replacing the triazole-benzoisothiazole core with a thiazole-thioacetamide scaffold.
- Unlike coumarin-linked analogs (e.g., compound 5 in ), the target lacks an oxygen-containing heterocycle but retains the phenylamino group, which may influence hydrogen-bonding interactions.
Key Observations :
- The target compound’s synthesis likely involves thioether formation between a thiazol-2-yl-thiol and an acetamide precursor, analogous to methods in .
- High-yield analogs (e.g., 90% in ) suggest optimized protocols for thioacetamide-thiazolidinone hybrids, which could inform the synthesis of the target compound.
Substituent Effects on Properties
The 3-acetamidophenyl group in the target compound distinguishes it from analogs with 4-methoxyphenyl (), coumarin (), or 4-sulfamoylphenyl () substituents. These variations impact:
- Solubility : Electron-withdrawing groups (e.g., sulfamoyl in ) may reduce solubility compared to the acetamido group.
Research Findings and Implications
While direct bioactivity data for the target compound are absent in the evidence, structural parallels to validated inhibitors provide insights:
- Enzyme Inhibition: Compounds with phenylamino groups (e.g., 4k ) show protease inhibition, suggesting the target compound may interact with similar enzymes.
- Thermal Stability: High melting points in analogs like 5 (269.0°C, ) indicate that sulfonamide or quinazolinone groups enhance stability compared to thiazole derivatives.
Q & A
(Basic) What synthetic methodologies are commonly employed to synthesize N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide?
Answer: The compound is typically synthesized via multi-step coupling reactions. Key steps include:
- Thiazole ring formation : Reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ .
- Acetamide coupling : Using chloroacetylated intermediates (e.g., 2-chloroacetamide derivatives) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature, monitored by TLC .
- Thioether linkage : Introducing sulfur bridges via nucleophilic substitution, as seen in thiazole-thioacetamide hybrids, using DMF or dichloromethane (DCM) with triethylamine (TEA) as a base .
(Basic) How is the structural integrity of this compound confirmed post-synthesis?
Answer: Structural validation relies on spectroscopic and analytical methods:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–8.6 ppm), acetamide NH (δ ~11.8 ppm), and thiazole CH (δ ~8.6 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1715–1602 cm⁻¹), C-N (1443 cm⁻¹), and S-C (752 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 378.25 [M+H]⁺) and elemental analysis (C, H, N, S) .
(Intermediate) What experimental variables significantly impact reaction yield during synthesis?
Answer: Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps .
- Catalyst/base choice : K₂CO₃ in DMF improves thioether bond formation efficiency vs. weaker bases .
- Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis) compared to reflux .
- Reaction monitoring : TLC (using ethyl acetate/hexane) ensures timely termination to prevent over-reaction .
(Intermediate) How can researchers design analogs to study structure-activity relationships (SAR) for this compound?
Answer: SAR studies require systematic modifications:
- Core substitutions : Replace phenylamino or acetamide groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) .
- Side-chain variations : Modify the thiazole’s 4-position substituents (e.g., azepan-1-yl vs. pyridinyl) to assess steric/electronic effects .
- Bioisosteric replacements : Swap thiazole with oxadiazole or pyrimidine rings to evaluate heterocycle influence on activity .
(Advanced) What computational strategies can predict the compound’s reactivity and guide synthesis?
Answer: Advanced approaches include:
- Quantum chemical calculations : Predict reaction pathways and transition states using density functional theory (DFT) .
- Molecular docking : Simulate interactions with biological targets (e.g., α-glucosidase) to prioritize analogs for synthesis .
- Machine learning : Train models on existing reaction data (e.g., solvent/base combinations) to predict optimal conditions .
(Advanced) How can crystallography resolve ambiguities in molecular geometry or hydrogen-bonding patterns?
Answer: Single-crystal X-ray diffraction:
- Torsion angles : Quantify dihedral angles between thiazole and phenyl rings (e.g., ~61.8° in dichlorophenyl-thiazole derivatives) .
- Intermolecular interactions : Identify hydrogen bonds (N–H⋯N, R₂²(8) motifs) and π-π stacking, critical for stability and packing .
- Validation : Cross-reference experimental bond lengths/angles with DFT-optimized structures to confirm accuracy .
(Advanced) What methodologies address contradictions in reported bioactivity data for thioacetamide derivatives?
Answer: Discrepancies arise from purity, assay conditions, or structural variations. Mitigation strategies:
- Purity assessment : Use HPLC (>95% purity) and elemental analysis to exclude impurities .
- Standardized assays : Replicate bioactivity (e.g., α-glucosidase inhibition) under controlled conditions (pH, temperature) .
- Meta-analysis : Compare SAR trends across studies to identify consensus pharmacophores .
(Intermediate) How can researchers scale up synthesis without compromising yield or purity?
Answer: Scale-up requires:
- Solvent recycling : DMF recovery via distillation reduces costs and environmental impact .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
(Basic) What in vitro assays are suitable for initial pharmacological screening of this compound?
Answer: Prioritize target-specific assays:
- Enzyme inhibition : α-Glucosidase (for antidiabetic potential) using PNPG substrate .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) to assess antiproliferative activity .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .
(Advanced) How can hybrid QSAR/machine learning models enhance lead optimization?
Answer: Integrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
